molecular formula C10H11BrMgO2 B3416629 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide CAS No. 871725-95-0

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide

Cat. No.: B3416629
CAS No.: 871725-95-0
M. Wt: 267.40 g/mol
InChI Key: JAIMYLSCGNDWDY-UHFFFAOYSA-M
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Description

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has a molecular formula of C10H11BrMgO2 and a molecular weight of 267.4 g/mol .

Properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIMYLSCGNDWDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be synthesized through a Grignard reaction. This involves the reaction of 2-bromophenylmagnesium bromide with 1,3-dioxane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction is usually performed in a solvent like tetrahydrofuran (THF) to facilitate the formation of the Grignard reagent .

Chemical Reactions Analysis

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and esters. The major products formed from these reactions are typically alcohols and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, such as aldehydes and ketones, which undergo nucleophilic addition to form alcohols .

Comparison with Similar Compounds

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and ethylmagnesium bromide. While all these compounds are used to form carbon-carbon bonds, 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is unique due to the presence of the 1,3-dioxane ring, which can provide additional stability and reactivity in certain reactions .

Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.

Biological Activity

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is a Grignard reagent with potential applications in organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which includes a dioxane moiety that may influence its biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be understood through its interactions at the molecular level. Similar compounds have been shown to:

  • Inhibit Enzymatic Activity : Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases, which are crucial for bacterial metabolism and survival.
  • Modulate Gene Expression : The compound may influence gene expression through binding interactions with specific biomolecules or by altering enzyme activity.

Biochemical Pathways

Research indicates that 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide could affect secondary metabolic pathways in bacteria, potentially leading to antibacterial effects. The compound's interaction with enzymes involved in these pathways could hinder bacterial growth and proliferation.

Pharmacokinetics

While specific pharmacokinetic data for 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is limited, related compounds have demonstrated favorable absorption, distribution, metabolism, and excretion profiles in vitro and in vivo. Future studies are essential to elucidate the pharmacokinetic characteristics of this compound.

Case Studies and Research Findings

Although direct studies on 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide are sparse, insights can be drawn from research on structurally similar compounds:

  • Antimicrobial Activity : Similar dioxane derivatives have exhibited antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Cancer Research : Some derivatives have been studied for their anticancer potential by inducing apoptosis in cancer cells through targeted interactions with survival proteins.
  • Synthetic Applications : The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules that may have biological significance .

Comparative Analysis

A comparative analysis of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide with similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamineThiazole core with phenylamine groupAnticancer activity through apoptosis
(1,3-Dioxan-2-ylethyl)magnesium bromideDioxane moiety influencing reactivityPotential antibacterial effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Dioxan-2-yl)phenylmagnesium bromide
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2-(1,3-Dioxan-2-yl)phenylmagnesium bromide

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